

11-Oxoisomogroside V CAS number and molecular formula

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Compound of Interest

Compound Name: 11-Oxoisomogroside V

Cat. No.: B12378049

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An In-depth Technical Guide to 11-Oxoisomogroside V

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxoisomogroside V is a cucurbitane triterpenoid glycoside isolated from the fruit of *Siraitia grosvenorii* (monk fruit). This document provides a comprehensive technical overview of **11-Oxoisomogroside V**, including its chemical identity, and detailed summaries of its known biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity

Compound Name	11-Oxoisomogroside V
CAS Number	126105-11-1[1]
Molecular Formula	C60H100O29
Molecular Weight	1285.42 g/mol
Synonyms	11-oxo-mogroside V
Source	<i>Siraitia grosvenorii</i> (Luo Han Guo or Monk Fruit)

Biological Activities

11-Oxoisomogroside V has demonstrated notable biological activities, particularly in the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α) promoter and as a potent antioxidant.

PGC-1 α Promoter Activation

11-Oxoisomogroside V has been shown to activate the transcriptional activity of PGC-1 α , a master regulator of mitochondrial biogenesis and energy metabolism. This activity suggests potential therapeutic applications in metabolic disorders.

Table 1: Effect of **11-Oxoisomogroside V** on PGC-1 α Promoter Activity

Concentration	Luciferase Activity (% of Control)
10 μ M	133.79%
20 μ M	143.81%

Antioxidant Activity

11-Oxoisomogroside V exhibits significant antioxidant properties by scavenging various reactive oxygen species (ROS). Its efficacy against different ROS and its ability to protect against DNA damage are summarized below.

Table 2: Antioxidant Activity of **11-Oxoisomogroside V**

Assay	EC50 (μ g/mL)
Superoxide Anion (O ₂ ⁻) Scavenging	4.79
Hydrogen Peroxide (H ₂ O ₂) Scavenging	16.52
Hydroxyl Radical (\bullet OH) Scavenging	146.17
\bullet OH-induced DNA Damage Inhibition	3.09

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PGC-1 α Promoter Driven Luciferase Reporter Assay

This protocol is based on the methodology described by Niu B, et al. in the Journal of Natural Products (2017).

- Cell Culture and Transfection:
 - HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
 - Cells are seeded in 96-well plates.
 - Upon reaching 70-80% confluency, cells are co-transfected with a PGC-1 α promoter-luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent according to the manufacturer's instructions.
- Compound Treatment:
 - After 24 hours of transfection, the medium is replaced with fresh DMEM containing various concentrations of **11-Oxoisomogroside V** (e.g., 10 μ M and 20 μ M) or vehicle control.
- Luciferase Assay:
 - Following a 24-hour incubation with the compound, cells are lysed.
 - Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.
 - The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

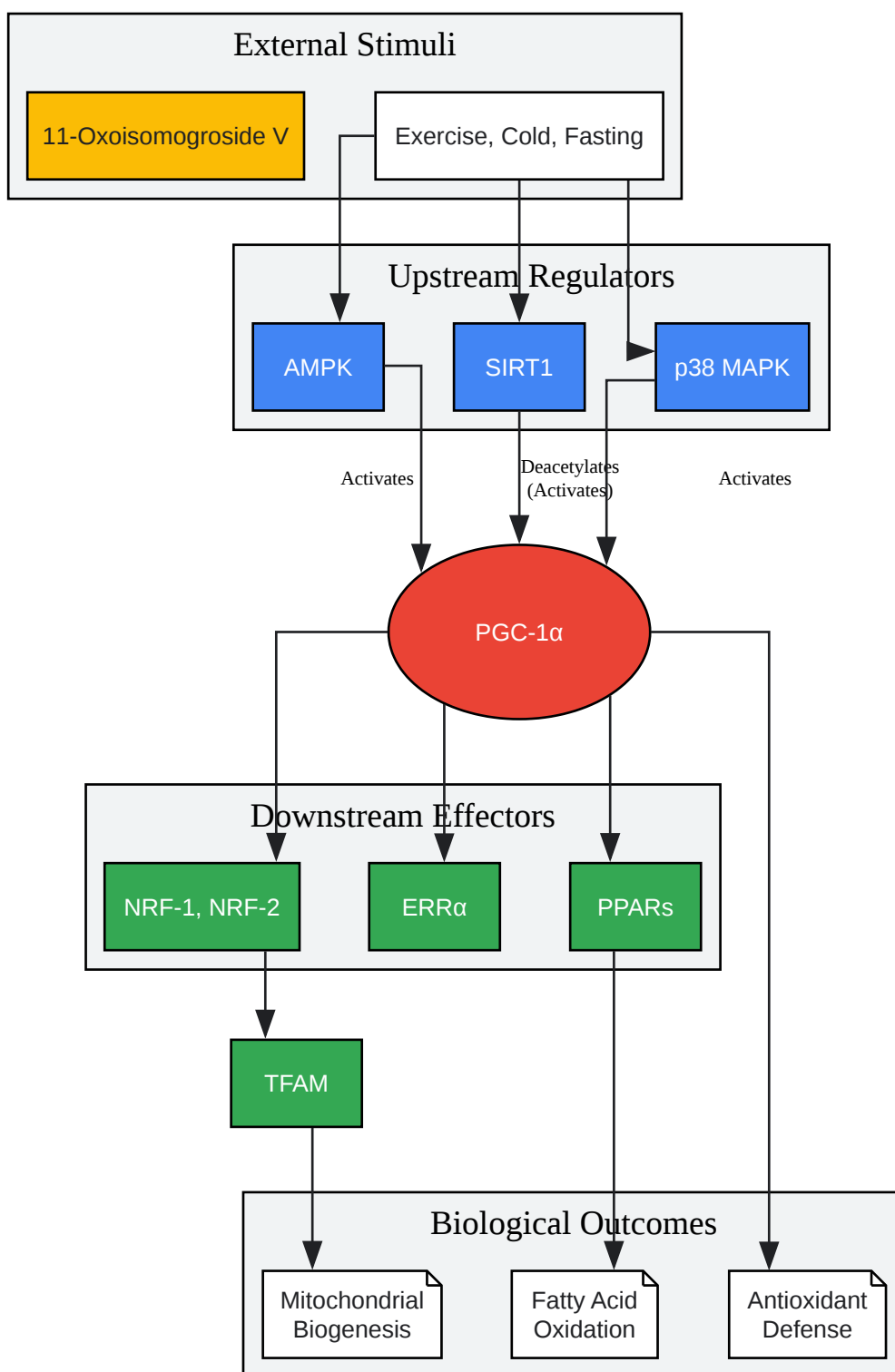
Antioxidant Activity Assays

The following protocols are based on the methodologies described by Chen W J, et al. in the International Journal of Food Sciences and Nutrition (2007).

- Superoxide Anion (O₂⁻) Scavenging Assay:
 - The assay is performed using a chemiluminescence method.
 - The reaction mixture contains **11-Oxoisomogroside V** at various concentrations and a superoxide anion generating system (e.g., hypoxanthine-xanthine oxidase).
 - Luminol is used as a chemiluminescence probe.
 - The reduction in chemiluminescence intensity in the presence of the compound indicates its O₂⁻ scavenging activity.
- Hydrogen Peroxide (H₂O₂) Scavenging Assay:
 - This assay also utilizes a chemiluminescence method.
 - The reaction mixture includes **11-Oxoisomogroside V**, hydrogen peroxide, and a catalyst (e.g., horseradish peroxidase).
 - The chemiluminescence generated is measured, and the scavenging activity is determined by the decrease in signal.
- Hydroxyl Radical (•OH) Scavenging Assay:
 - A Fenton reaction-based system is used to generate hydroxyl radicals.
 - The reaction mixture contains **11-Oxoisomogroside V**, FeSO₄, EDTA, H₂O₂, and a suitable probe.
 - The ability of the compound to scavenge •OH is quantified by measuring the inhibition of the probe's degradation or a colorimetric reaction.
- •OH-induced DNA Damage Inhibition Assay:
 - Plasmid DNA is exposed to hydroxyl radicals generated by a Fenton reaction in the presence and absence of **11-Oxoisomogroside V**.

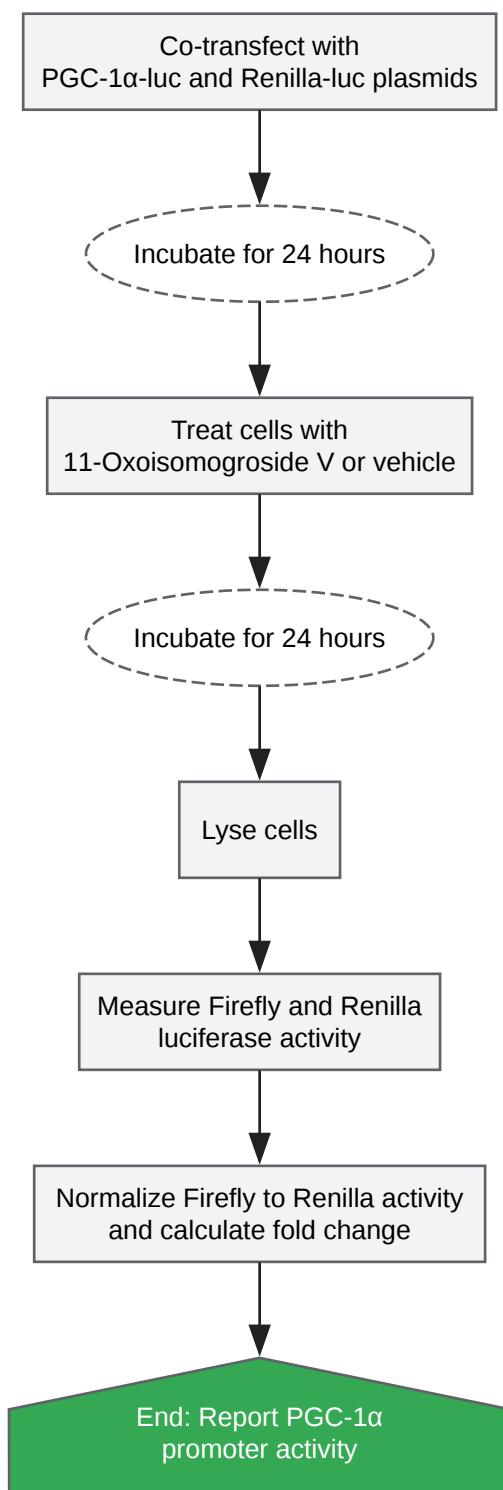
- The protective effect of the compound is assessed by analyzing the integrity of the plasmid DNA using agarose gel electrophoresis. The conversion of supercoiled DNA to nicked or linear forms indicates damage.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: PGC-1 α Signaling Pathway Activation.



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Caption: Luciferase Reporter Assay Workflow.

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References

- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of *Siraitia grosvenori* - PubMed [pubmed.ncbi.nlm.nih.gov]
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